REACTION_SMILES
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[Cl:13][Si:14]([CH2:15][CH3:16])([CH2:17][CH3:18])[CH2:19][CH3:20].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[c:1]1([S:2](=[O:3])(=[O:4])[CH:10]([F:11])[F:12])[cH:5][cH:6][cH:7][cH:8][cH:9]1>>[CH:10]([F:11])([F:12])[Si:14]([CH2:15][CH3:16])([CH2:17][CH3:18])[CH2:19][CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[Si](Cl)(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(c1ccccc1)C(F)F
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Name
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Type
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product
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Smiles
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CC[Si](CC)(CC)C(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |